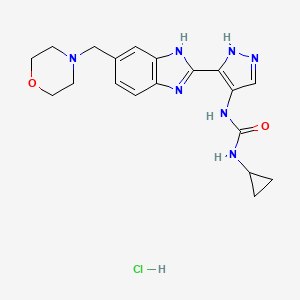

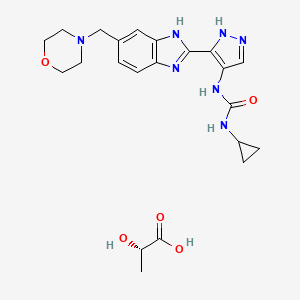

![molecular formula C24H27N7O B605721 N-[2-methoxy-4-(4-methylpiperazin-1-yl)phenyl]-4-(1-methylpyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine CAS No. 1594092-37-1](/img/structure/B605721.png)

N-[2-methoxy-4-(4-methylpiperazin-1-yl)phenyl]-4-(1-methylpyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound, also known as AZ191, has a molecular formula of C24H27N7O . It is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK) .

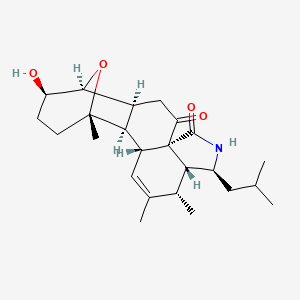

Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidin-2-amine group attached to a methoxyphenyl group and a methylpyrrolopyridinyl group . The exact 3D conformer and other structural details are not available in the retrieved sources.Physical And Chemical Properties Analysis

The compound has a molecular weight of 429.5 g/mol . Other physical and chemical properties such as solubility, melting point, and boiling point are not available in the retrieved sources.Applications De Recherche Scientifique

Inhibitor of DYRK1B

AZ191 is a potent inhibitor of DYRK1B . DYRK1B is a dual-specificity tyrosine phosphorylation-regulated kinase involved in various cellular processes . The inhibition of DYRK1B by AZ191 has potential applications in the treatment of diseases where DYRK1B is implicated.

Structural Studies

The compound AZ191 has been used in structural studies to elucidate the structure of DYRK1B . This has led to the identification of a distinct binding site in the hinge region of DYRK1B, which is pivotal for the design of selective inhibitors .

Comparative Analysis

AZ191 has been used in comparative analysis studies with closely related kinases such as DYRK1A . This has helped in understanding the differences in the binding sites of these kinases and can guide the design of selective inhibitors .

Cell Cycle Regulation

AZ191 has been shown to inhibit DYRK1B-induced G phase cell cycle arrest in Panc-1 cells in vitro . This suggests that AZ191 could be used to modulate cell cycle progression in certain cell types.

Drug Design

The structural information obtained from studies using AZ191 has been used to design selective inhibitors for DYRK1B . This has potential applications in the development of targeted therapies for diseases associated with DYRK1B.

Selective Inhibitor Design

The distinct binding site identified in DYRK1B when in complex with AZ191 has been used to design selective inhibitors . Quantum mechanical calculations reveal a notable difference in the accessibility of the catalytic lysine between DYRK1B and DYRK1A, suggesting a potential avenue for selective inhibitor design .

Mécanisme D'action

Target of Action

AZ191 is a potent and selective small molecule inhibitor of Dual specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B) . DYRK1B is a protein kinase that is amplified in certain cancers and may act as an oncogene .

Mode of Action

AZ191 selectively inhibits the serine/threonine kinase activity of DYRK1B, without affecting its tyrosine kinase autophosphorylation . It has been shown to inhibit DYRK1B more effectively than DYRK1A in HEK-293 cells . AZ191 also inhibits the phosphorylation of cyclin D1 (CCND1), a key regulator of the mammalian G1-S phase transition .

Biochemical Pathways

This indicates that DYRK1B is a novel Thr286-CCND1 kinase that promotes CCND1 degradation . In addition, AZ191 has been shown to strongly induce a pro-inflammatory cytokine release pattern in THP-1 cells differentiated into macrophages .

Result of Action

AZ191 has been shown to have a range of cellular effects. It inhibits the cell cycle by causing a G1-phase cell-cycle arrest . It also increases the expression of the M1 marker CD80 and decreases the M2 marker CD163 in THP-1 macrophages . Furthermore, it has been shown to promote the degradation of cyclin D1, a key regulator of the cell cycle .

Action Environment

The action of AZ191 can be influenced by the cellular environment. For instance, in THP-1 cells differentiated into macrophages, AZ191 strongly induced a pro-inflammatory cytokine release pattern . .

Propriétés

IUPAC Name |

N-[2-methoxy-4-(4-methylpiperazin-1-yl)phenyl]-4-(1-methylpyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N7O/c1-29-10-12-31(13-11-29)17-4-5-21(23(14-17)32-3)28-24-26-9-7-20(27-24)19-16-30(2)22-15-25-8-6-18(19)22/h4-9,14-16H,10-13H2,1-3H3,(H,26,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVXTMKTGDARKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=CC(=N3)C4=CN(C5=C4C=CN=C5)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-2-[7-fluoro-1-(2-methylpropyl)-2-oxoindol-3-ylidene]acetic acid](/img/structure/B605638.png)

![Spirostan-3-yl pentopyranosyl-(1->4)-[pentopyranosyl-(1->6)]hexopyranoside](/img/structure/B605641.png)

![N-[[5-[3-(1-benzylpiperidin-4-yl)propoxy]-1-methylindol-2-yl]methyl]-N-methylprop-2-yn-1-amine](/img/structure/B605646.png)

![1-(6-(4-fluorobenzyl)-5-(hydroxymethyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)-2-((2R,5R)-5-methyl-2-(((R)-3-methylmorpholino)methyl)piperazin-1-yl)ethan-1-one](/img/structure/B605649.png)

![(3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[4-(3-hydroxyphenyl)-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide](/img/structure/B605653.png)

![3-(4-(6-(3-(Dimethylamino)propoxy)benzo[d]oxazol-2-yl)phenoxy)-N,N-dimethylpropan-1-amine](/img/structure/B605656.png)